l-Tyrosinol

Descripción

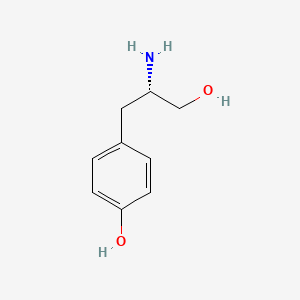

Structure

3D Structure

Propiedades

IUPAC Name |

4-[(2S)-2-amino-3-hydroxypropyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c10-8(6-11)5-7-1-3-9(12)4-2-7/h1-4,8,11-12H,5-6,10H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLDQZASZZMNSL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198381 | |

| Record name | Tyrosinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5034-68-4 | |

| Record name | Tyrosinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005034684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Natural Sources, Biosynthesis, and Isolation of l-Tyrosinol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

l-Tyrosinol, a chiral amino alcohol derived from L-tyrosine, serves as a critical building block in the asymmetric synthesis of pharmaceuticals and other high-value bioactive molecules. Its intrinsic chirality and versatile functional groups make it a sought-after intermediate in drug development, including in the synthesis of anticancer agents and peptide therapies.[1][2] While chemical synthesis routes are established, there is a growing imperative to explore and harness natural sources for more sustainable and stereoselective production. This guide provides a comprehensive technical overview of the natural occurrence of l-Tyrosinol, elucidates its biosynthetic pathway from the precursor L-tyrosine, and presents a detailed, field-proven methodology for its isolation and purification from natural matrices.

Introduction: The Strategic Importance of l-Tyrosinol

l-Tyrosinol, chemically known as (S)-2-amino-3-(4-hydroxyphenyl)-1-propanol, is a derivative of the aromatic amino acid L-tyrosine.[3][4] Its structure is characterized by a 4-hydroxyphenyl group attached to a chiral carbon that bears both an amino group and a hydroxymethyl group.[3] This unique arrangement of functional groups confers significant value upon the molecule, particularly in medicinal chemistry and drug development.

The primary value of l-Tyrosinol lies in its role as a chiral precursor. The stereocenter inherited from L-tyrosine is preserved, providing a scaffold for constructing complex molecules with specific stereochemistry—a critical factor for biological activity and therapeutic efficacy. It is a key intermediate in the synthesis of advanced peptide therapeutics and has been used to develop novel anticancer agents, such as tubulin polymerization inhibitors and hybrid molecules that demonstrate enhanced cytotoxic activity against cancer cell lines.[1][2]

Given its utility, understanding its presence in nature is not merely an academic exercise. Identifying organisms that produce l-Tyrosinol opens avenues for biotechnological production through fermentation or enzymatic conversion, which can offer advantages in terms of stereoselectivity, sustainability, and cost-efficiency over traditional chemical synthesis methods that often involve harsh reducing agents like lithium aluminum hydride.[3][5]

Natural Occurrence and Biosynthesis

While L-tyrosine is ubiquitous in all domains of life as a proteinogenic amino acid, l-Tyrosinol is a non-proteinogenic amino alcohol and its natural occurrence is less documented. It is considered a specialized metabolite. L-tyrosine itself is synthesized in plants and microorganisms via the shikimate pathway.[6][7]

The biosynthesis of l-Tyrosinol from L-tyrosine is a reductive process targeting the carboxylic acid moiety. This conversion is catalyzed by specific enzymes that can reduce a carboxyl group to a primary alcohol.

The Biosynthetic Pathway

The conversion of L-tyrosine to l-Tyrosinol is a direct, two-step reduction. In a biological context, this transformation is typically mediated by a Carboxylic Acid Reductase (CAR) enzyme, often in conjunction with a phosphopantetheinyl transferase (PPTase) for activation.

-

Activation Step: The carboxyl group of L-tyrosine is first activated, often by adenylation (attachment of AMP), forming a tyrosyl-AMP intermediate.

-

Reductive Step: The activated carboxyl group is then reduced by NADPH to an aldehyde (l-Tyrosinal).

-

Final Reduction: The aldehyde is subsequently reduced by an alcohol dehydrogenase or the CAR itself to the final alcohol, l-Tyrosinol.

This enzymatic cascade is a key focus for metabolic engineering efforts to produce l-Tyrosinol and other related compounds in microbial hosts like E. coli.[5]

Caption: Enzymatic reduction of L-Tyrosine to l-Tyrosinol.

Documented Natural Sources

Direct isolation of l-Tyrosinol from natural sources is not widely reported in mainstream literature, suggesting it may not be abundant in a free state. However, its precursor, L-tyrosine, is found in numerous organisms, and the enzymatic machinery capable of its conversion exists in various microbes and plants.

-

Microorganisms: Fungi and bacteria, particularly those known for producing diverse secondary metabolites, are promising candidates. Engineered strains of E. coli and Saccharomyces cerevisiae have been developed to produce tyrosine derivatives, indicating that the introduction of appropriate reductase enzymes could enable l-Tyrosinol production.[5]

-

Plants: Plants are rich sources of L-tyrosine and its derivatives, such as tyrosol, which is structurally related to l-Tyrosinol.[7][8] While tyrosol is common, particularly in olive oil, the direct precursor to l-Tyrosinol (L-tyrosine) is also abundant.[9] Organisms that possess tyrosinase, such as mushrooms, bananas, and potatoes, actively metabolize tyrosine, making them theoretical sources if the correct reductive pathways are active.[10][11]

Isolation and Purification from Natural Sources: A Methodological Approach

This section outlines a generalized, robust protocol for the extraction, isolation, and purification of l-Tyrosinol from a biological matrix (e.g., microbial fermentation broth or processed plant biomass). The methodology is designed to be self-validating through the inclusion of control steps.

Rationale Behind Experimental Choices

-

Extraction Solvent: The choice of solvent is critical. l-Tyrosinol possesses both polar (hydroxyl, amino) and non-polar (aromatic ring) features. A moderately polar solvent like ethyl acetate is selected to balance efficient extraction of the target compound with the exclusion of highly polar (sugars, salts) and non-polar (lipids) contaminants.

-

Purification Technique: Column chromatography is the gold standard for purifying natural products. Reverse-phase chromatography (using C18 silica) is chosen here because it effectively separates compounds based on hydrophobicity. A gradient elution from a polar solvent (water) to a less polar one (methanol or acetonitrile) allows for the separation of l-Tyrosinol from compounds with different polarities.

-

Characterization: Confirmation of the isolated compound's identity and purity is non-negotiable. High-Performance Liquid Chromatography (HPLC) provides purity data, Mass Spectrometry (MS) confirms the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the chemical structure, confirming it is l-Tyrosinol.

Step-by-Step Isolation Protocol

-

Biomass Preparation:

-

Microbial Broth: Centrifuge the fermentation broth (e.g., 5,000 x g for 15 minutes) to pellet the cells. The supernatant is the primary source.

-

Plant Material: Lyophilize (freeze-dry) the plant tissue to remove water and preserve metabolites. Grind the dried tissue into a fine powder to maximize surface area for extraction.

-

-

Solvent Extraction:

-

Combine the source material (supernatant or plant powder) with 3 volumes of ethyl acetate in a separatory funnel or flask.

-

Agitate vigorously for 30 minutes. For plant material, sonication can enhance extraction efficiency.

-

Allow the layers to separate. Collect the organic (ethyl acetate) layer.

-

Repeat the extraction process two more times on the aqueous layer/plant residue to maximize yield.

-

Self-Validation: Run a parallel extraction using only the solvent and a blank medium to identify any potential contaminants from the materials used.

-

-

Concentration:

-

Pool the organic extracts.

-

Remove the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent thermal degradation.

-

The result is a crude extract.

-

-

Purification by Reverse-Phase HPLC:

-

Sample Preparation: Dissolve the crude extract in a minimal volume of the initial mobile phase (e.g., 95% water, 5% methanol with 0.1% formic acid). Filter through a 0.22 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Methanol or Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with 5% B, increase linearly to 100% B over 30 minutes. Hold at 100% B for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 274 nm (the absorbance maximum for the phenol chromophore).

-

-

Collect fractions corresponding to the peak suspected to be l-Tyrosinol.

-

-

Final Characterization:

-

Purity Check: Re-inject the collected fraction into the HPLC under the same conditions to confirm a single peak.

-

Mass Spectrometry: Analyze via Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight (167.20 g/mol ).[3][4] Expect to see a protonated molecular ion [M+H]⁺ at m/z 168.1.

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD) to confirm the chemical structure and stereochemistry.

-

Caption: A generalized workflow for the isolation of l-Tyrosinol.

Quantitative Data Summary

While naturally occurring concentrations are not well-defined, the following table provides key physicochemical properties essential for isolation and characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO₂ | [3] |

| Molecular Weight | 167.20 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [3] |

| IUPAC Name | (2S)-2-amino-3-(4-hydroxyphenyl)propan-1-ol | [3] |

| CAS Number | 5034-68-4 | [3][4] |

Conclusion and Future Outlook

l-Tyrosinol stands as a valuable chiral intermediate with significant applications in pharmaceutical development. While its direct, abundant natural occurrence remains elusive, the biosynthetic pathway from the readily available precursor L-tyrosine is straightforward and amenable to biotechnological exploitation. The development of engineered microbial cell factories equipped with potent carboxylic acid reductases represents the most promising and scalable strategy for the sustainable production of l-Tyrosinol. The isolation and purification methodologies outlined in this guide provide a robust framework for researchers to obtain this compound from complex biological matrices, enabling further research and development in medicinal chemistry. Future work should focus on screening diverse microbial genomes for novel reductase enzymes with high specificity for L-tyrosine and optimizing fermentation conditions to achieve industrially relevant titers.

References

- The Role of L-Tyrosinol Hydrochloride in Advancing Peptide Therapies. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

-

Tyrosine - Wikipedia. Wikipedia. Available at: [Link]

- L-Tyrosinol Hydrochloride in Anticancer Drug Development: Synthesis and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

-

Tyrosine biosynthesis, metabolism, and catabolism in plants. (2018). Phytochemistry. Available at: [Link]

-

Expanding the application of tyrosine: engineering microbes for the production of tyrosine and its derivatives. (2023). Frontiers in Bioengineering and Biotechnology. Available at: [Link]

-

Tyrosinol | C9H13NO2 | CID 151247 - PubChem. National Institutes of Health. Available at: [Link]

-

Catecholamine Biosynthesis from Tyrosine - Biochemistry. (2015). YouTube. Available at: [Link]

-

Synthesis of Tyrosol and Hydroxytyrosol Glycofuranosides and Their Biochemical and Biological Activities in Cell-Free and Cellular Assays. (2021). MDPI. Available at: [Link]

-

ISOLATION AND PURIFICATION OF TYROSINASE FROM DIFFERENT PLANT SOURCES. (2015). Annuaire de l'Université de Sofia “St. Kliment Ohridski”. Available at: [Link]

-

Two-step-one-pot biosynthesis of l-tyrosine derivatives 41 starting... ResearchGate. Available at: [Link]

-

Tyrosine Metabolism - A Clever Mnemonic! (2021). YouTube. Available at: [Link]

-

L-Tyrosine Metabolic Pathway in Microorganisms and Its Application in the Biosynthesis of Plant-Derived Natural Products. ResearchGate. Available at: [Link]

-

Tyrosine Metabolism. (2019). PubChem. Available at: [Link]

-

Biosynthesis of l-Phenylalanine and l-Tyrosine in the Actinomycete Amycolatopsis methanolica. (1996). Journal of Bacteriology. Available at: [Link]

-

Green Route for the Isolation and Purification of Hyrdoxytyrosol, Tyrosol, Oleacein and Oleocanthal from Extra Virgin Olive Oil. (2022). MDPI. Available at: [Link]

-

isolation and purification of tyrosinase from different plant sources. (2017). ResearchGate. Available at: [Link]

-

Strategies for Natural Products Isolation. Research and Reviews. Available at: [Link]

-

Isolation, partial purification and immobilization of locally sourced tyrosinase on different fiber materials. (2021). Open Access Research Journal of Science and Technology. Available at: [Link]

-

Comparison of the characteristics of fungal and plant tyrosinases. (2007). Journal of Agricultural and Food Chemistry. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. l-Tyrosinol (5034-68-4) for sale [vulcanchem.com]

- 4. Tyrosinol | C9H13NO2 | CID 151247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Expanding the application of tyrosine: engineering microbes for the production of tyrosine and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tyrosine - Wikipedia [en.wikipedia.org]

- 7. Tyrosine biosynthesis, metabolism, and catabolism in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Green Route for the Isolation and Purification of Hyrdoxytyrosol, Tyrosol, Oleacein and Oleocanthal from Extra Virgin Olive Oil [mdpi.com]

- 10. uni-sofia.bg [uni-sofia.bg]

- 11. Comparison of the characteristics of fungal and plant tyrosinases - PubMed [pubmed.ncbi.nlm.nih.gov]

l-Tyrosinol solubility and stability data

An In-Depth Technical Guide to the Solubility and Stability of L-Tyrosinol for Researchers and Drug Development Professionals

Introduction: Understanding L-Tyrosinol

L-Tyrosinol, the reduced alcohol derivative of the amino acid L-tyrosine, is a chiral building block of significant interest in pharmaceutical synthesis.[1] Its structural similarity to tyrosine, a precursor to key neurotransmitters, makes it a valuable synthon for creating novel catecholamine analogs, peptoids, and other complex molecules with potential therapeutic applications.[2][3] However, effectively utilizing L-Tyrosinol in drug development hinges on a thorough understanding of its fundamental physicochemical properties: solubility and stability. These parameters directly influence formulation strategies, manufacturing processes, storage conditions, and ultimately, the bioavailability and efficacy of the final active pharmaceutical ingredient (API).

This guide, prepared from the perspective of a Senior Application Scientist, provides a deep dive into the solubility and stability profiles of L-Tyrosinol. We will move beyond mere data presentation to explore the underlying chemical principles, provide field-proven experimental protocols, and offer insights to navigate the complexities of its handling and formulation.

Part 1: The Solubility Profile of L-Tyrosinol

Solubility is a critical determinant of a drug candidate's success, impacting everything from route of administration to in vivo absorption. L-Tyrosinol, possessing both a basic amino group and an acidic phenolic hydroxyl group, exhibits a solubility profile that is highly dependent on the physicochemical environment.

Causality Behind L-Tyrosinol's Solubility Behavior

The structure of L-Tyrosinol—containing a primary alcohol, a primary amine, and a phenol—governs its interactions with various solvents.

-

pH-Dependence: Like its parent amino acid, L-tyrosine, the solubility of L-Tyrosinol in aqueous media is expected to be significantly influenced by pH.[4][5] At its isoelectric point (pI), the molecule will exist predominantly as a zwitterion with minimal net charge, leading to strong intermolecular interactions and consequently, low aqueous solubility. By shifting the pH away from the pI, we can increase solubility:

-

Acidic Conditions (pH < pI): The primary amino group becomes protonated (-NH3+), forming a soluble salt. L-Tyrosinol is often supplied as a hydrochloride (HCl) salt to leverage this principle for enhanced water solubility.[2]

-

Alkaline Conditions (pH > pI): The phenolic hydroxyl group deprotonates (-O-), forming a soluble phenoxide salt.[5]

-

-

Solvent Polarity: The presence of multiple hydrogen bond donors (-OH, -NH2) and acceptors allows L-Tyrosinol to interact favorably with polar protic solvents like water, methanol, and ethanol. Its solubility is generally lower in non-polar or aprotic solvents. However, it does show solubility in polar aprotic solvents like DMSO and acetone.[6]

Quantitative Solubility Data

While specific quantitative solubility data for L-Tyrosinol across a wide range of solvents is not extensively published, data for its hydrochloride salt and the closely related L-tyrosine provide valuable guidance.

| Compound | Solvent | Temperature (°C) | Solubility | Source |

| L-Tyrosinol hydrochloride | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Not Specified | Soluble | [6] |

| L-Tyrosine (for comparison) | Water (pH 3.2 - 7.5) | 25 | 0.45 mg/mL | [4][5] |

| L-Tyrosine (for comparison) | Water (pH 1.8) | 25 | 2.0 mg/mL | [4] |

| L-Tyrosine (for comparison) | Water (pH 10.0) | 25 | 3.8 mg/mL | [4][5] |

| L-Tyrosine (for comparison) | 1 M HCl | Not Specified | 100 mg/mL (with heating) | [4][5] |

| L-Tyrosine (for comparison) | DMSO + Water mixtures | 10 - 50 | Higher than in alcohol-water mixtures | [7] |

Insight: The dramatic increase in L-tyrosine's solubility in acidic and basic conditions underscores the primary strategy for dissolving L-Tyrosinol in aqueous systems: pH adjustment.[4] For organic media, polar aprotic solvents like DMSO are effective choices.[7]

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

This protocol represents a robust, self-validating system for accurately determining equilibrium solubility, a standard method in pharmaceutical sciences.[8]

Objective: To determine the equilibrium solubility of L-Tyrosinol in a specific solvent at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of L-Tyrosinol powder to a known volume of the test solvent (e.g., purified water, pH-adjusted buffer, ethanol) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation has been reached.[8]

-

Equilibration: Place the container in an isothermal shaker bath set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is achieved. A preliminary time-course experiment can validate the minimum time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a solvent-compatible, low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids. This step is critical to prevent overestimation of solubility.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase or solvent. Quantify the concentration of L-Tyrosinol using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]

-

Validation: To confirm equilibrium was reached, analyze samples taken at two different time points (e.g., 24 and 48 hours). The solubility values should be consistent.

Diagram: Solubility Determination Workflow

Caption: A standardized workflow for determining equilibrium solubility.

Part 2: The Stability Profile of L-Tyrosinol

Stability testing is a cornerstone of pharmaceutical development, providing essential data to define shelf-life, storage conditions, and potential degradation products that could impact safety and efficacy.[11][12][13] L-Tyrosinol's phenolic ring and amino alcohol structure present specific vulnerabilities to degradation.

Anticipated Degradation Pathways

Understanding the chemistry of L-Tyrosinol allows us to predict its likely degradation pathways. This foresight is crucial for designing stability-indicating analytical methods.

-

Oxidation: The phenolic hydroxyl group is susceptible to oxidation, especially in the presence of metal ions, light, or oxidizing agents. This can lead to the formation of colored quinone-type structures, which are common degradation products for phenolic compounds.

-

Photodegradation: Aromatic compounds like L-Tyrosinol can absorb UV light, leading to photolytic cleavage or reactions. ICH guideline Q1B provides a standardized approach to photostability testing.[14]

-

High Temperature: Thermal stress can accelerate oxidation and other degradation reactions, leading to a loss of potency.[11]

Forced Degradation (Stress Testing)

Forced degradation studies are accelerated experiments designed to intentionally degrade the API under more severe conditions than those used for long-term stability testing.[15][16][17] The primary goals are:

-

To Identify Degradants: Generate potential degradation products to understand the degradation pathways.

-

To Develop Stability-Indicating Methods: Ensure the chosen analytical method (e.g., HPLC) can separate all significant degradation products from the parent API and from each other.

-

To Assess Intrinsic Stability: Gain a rapid understanding of the molecule's vulnerabilities.[17]

A typical forced degradation study involves exposing a solution of L-Tyrosinol (e.g., 1 mg/mL) to the following conditions, aiming for 5-20% degradation of the active substance.[14]

| Stress Condition | Typical Reagents and Conditions | Rationale |

| Acid Hydrolysis | 0.1 M HCl, heated at 60-80°C | To test susceptibility to degradation in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH, at room temp or heated | To test susceptibility to degradation in alkaline environments. |

| Oxidation | 3% H₂O₂, at room temperature | To mimic oxidative stress. |

| Thermal Stress | Solution or solid stored at elevated temperature (e.g., 80°C) | To assess intrinsic thermal stability. |

| Photostability | Exposed to controlled light source (UV/Vis) as per ICH Q1B | To assess sensitivity to light. |

Insight: The results of these studies are not meant to predict the exact shelf-life but to build a comprehensive understanding of the molecule's degradation profile, which is invaluable for formulation and packaging decisions.[18]

Diagram: Hypothetical Oxidative Degradation of L-Tyrosinol

Caption: Oxidation of the phenol moiety is a likely degradation pathway.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of L-Tyrosinol.

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of L-Tyrosinol in a suitable solvent (e.g., 1 mg/mL in a 50:50 mixture of methanol and water).

-

Stress Conditions:

-

Control: Dilute the stock solution with the reaction solvent and keep it at room temperature, protected from light.

-

Acid: Mix the stock solution with 0.1 M HCl.

-

Base: Mix the stock solution with 0.1 M NaOH.

-

Oxidative: Mix the stock solution with 3% H₂O₂.

-

Place the acid, base, and oxidative samples in a controlled temperature environment (e.g., 60°C).

-

-

Time-Point Sampling: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization (for acid/base samples): Immediately before analysis, neutralize the acidic and basic samples to prevent further degradation during the analytical run.

-

Analysis: Analyze all samples by a high-resolution chromatographic method, such as HPLC with a photodiode array (PDA) detector or LC-MS.

-

PDA Detector: Allows for peak purity analysis to ensure that the main L-Tyrosinol peak is not co-eluting with any degradants.

-

Mass Spectrometer: Provides mass information for the parent peak and any new peaks, aiding in the structural elucidation of degradation products.

-

-

Data Evaluation:

-

Calculate the percentage degradation of L-Tyrosinol in each condition.

-

Determine the relative retention times and peak areas of all new impurity peaks.

-

Perform a mass balance calculation to ensure that the decrease in the parent peak area is accounted for by the increase in impurity peak areas.

-

Recommended Storage and Handling

Based on its chemical nature, L-Tyrosinol should be handled with care to preserve its integrity.

-

Storage: Store in a dry, dark place at low temperatures (0-4°C for short-term, -20°C for long-term) to minimize thermal and oxidative degradation.[2] It should be kept in a well-sealed container under an inert atmosphere if possible.

-

Handling: When preparing solutions, use freshly deionized water and consider using antioxidants if oxidative degradation is a concern for the intended application. Protect solutions from light.

Conclusion

L-Tyrosinol is a promising chiral intermediate whose effective application in pharmaceutical R&D is deeply rooted in a solid understanding of its physicochemical properties. Its solubility is primarily dictated by pH, a characteristic that can be strategically manipulated to facilitate formulation in aqueous vehicles. The stability profile is governed by its susceptibility to oxidation, a factor that must be controlled through appropriate storage conditions, careful handling, and potentially the inclusion of stabilizers in a final formulation.

The protocols and insights provided in this guide serve as a robust framework for researchers, scientists, and drug development professionals. By systematically evaluating solubility and performing comprehensive forced degradation studies, one can build a complete chemical profile of L-Tyrosinol. This knowledge is not merely academic; it is the practical foundation for developing stable, safe, and effective drug products.

References

-

Chemistry Stack Exchange. The Solubility of Tyrosine. (2020-07-11). [Link]

-

PubMed Central. Quantification of Tyrosine in Pharmaceuticals with the New Biosensor Based on Laccase-Modified Polypyrrole Polymeric Thin Film. (2022-01-22). [Link]

-

INIS-IAEA. Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. [Link]

-

ResearchGate. Spectrophotometric-methods-for-the-determination-of-L-tyrosine-in-pharmaceutical-formulations.pdf. [Link]

- Google Patents.

-

ResearchGate. How can I prepare L-Tyrosine solution?. (2015-03-26). [Link]

-

ScienceDirect. Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. [Link]

-

Reddit. L-Tyrosine solubility : r/chemistry. (2024-05-05). [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. Stability Testing of Pharmaceutical Products. (2012-03-17). [Link]

-

BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

National Institute of Environmental Health Sciences. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003-09-24). [Link]

-

National Center for Biotechnology Information. L-tyrosine degradation I | Pathway - PubChem. [Link]

-

Journal of Pharmaceutical and Scientific Innovation. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

- Unknown Source.

-

Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

-

Eawag-BBD. Tyrosine Degradation Pathway. (1997-12-15). [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Charles University. HPLC EVALUATION OF TYROSINE AND ITS METABOLITES. [Link]

-

ResearchGate. (A) l-Tyrosine degradation pathway (modified from reference 35). The.... [Link]

-

European Union. STANDARD OPERATING PROCEDURE for solubility testing. (2021-02-15). [Link]

-

eLife. Downregulation of the tyrosine degradation pathway extends Drosophila lifespan. (2020-12-15). [Link]

- Unknown Source. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.

-

ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019-02-14). [Link]

- Google Patents. The method of detection alanine, lysine, glutamic acid and/or L-Tyrosine.

-

ResearchGate. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2025-08-10). [Link]

-

National Center for Biotechnology Information. Tyrosine Metabolism | Pathway - PubChem. (2019-05-30). [Link]

-

SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

-

ResearchGate. Spectrophotometric methods for the determination of L-tyrosine in pharmaceutical formulations. (2018-01-09). [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Moravek. The Role of Stability Testing in Pharmaceutical Research. [Link]

-

Pace Analytical. Drug Stability Testing & Release Testing. [Link]

-

Wikipedia. Tyrosinol. [Link]

Sources

- 1. Tyrosinol - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. L-Tyrosinol hydrochloride | 87745-27-5 [chemicalbook.com]

- 7. refp.cohlife.org [refp.cohlife.org]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. dspace.cuni.cz [dspace.cuni.cz]

- 10. CN106556651A - The method of detection alanine, lysine, glutamic acid and/or L-Tyrosine - Google Patents [patents.google.com]

- 11. japsonline.com [japsonline.com]

- 12. www3.paho.org [www3.paho.org]

- 13. moravek.com [moravek.com]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. biopharminternational.com [biopharminternational.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. sgs.com [sgs.com]

An In-depth Technical Guide to the Spectroscopic Characterization of l-Tyrosinol

Preamble: The Rationale for Spectroscopic Analysis of l-Tyrosinol

l-Tyrosinol, the chiral amino alcohol derived from the proteinogenic amino acid l-tyrosine, serves as a valuable building block in synthetic organic chemistry and medicinal chemistry. Its structural relationship to l-tyrosine—differing only by the reduction of the carboxylic acid to a primary alcohol—imparts unique chemical properties while retaining the key pharmacophoric elements of the phenol and chiral amine. This makes it a crucial starting material for the synthesis of novel ligands, peptide mimics, and pharmaceutical intermediates.

The absolute necessity for rigorous spectroscopic characterization lies in the confirmation of this structural transformation. The reduction of the carboxylic acid is the critical step; therefore, verifying the disappearance of the carboxyl functionality and the appearance of a primary alcohol group is paramount. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for l-Tyrosinol. Due to the relative scarcity of published spectra for the free base, this guide will leverage the extensive, high-quality data available for its precursor, l-Tyrosine, as a comparative benchmark. This approach not only establishes the expected spectral features of l-Tyrosinol but also provides a deeper understanding of how specific functional group transformations manifest in spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of l-Tyrosinol in solution. Both ¹H and ¹³C NMR are essential for confirming the successful reduction of l-Tyrosine and for assigning the chemical environment of every proton and carbon atom.

¹H NMR Spectroscopy: Mapping the Proton Environments

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their connectivity. The key transformation from l-Tyrosine to l-Tyrosinol involves the C1 position, where the carboxylic acid is reduced to a -CH₂OH group.

Expected ¹H NMR Spectral Data for l-Tyrosinol:

| Assignment | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Notes |

| H-2', H-6' (Aromatic) | ~ 7.0 - 7.2 | Doublet (d) | Protons ortho to the CH₂ group. |

| H-3', H-5' (Aromatic) | ~ 6.7 - 6.9 | Doublet (d) | Protons meta to the CH₂ group. |

| H-2 (α-proton) | ~ 3.1 - 3.4 | Multiplet (m) | Chiral center, coupled to β- and hydroxymethyl protons. |

| H-3 (β-protons) | ~ 2.5 - 2.8 | Multiplet (m) | Diastereotopic protons adjacent to the aromatic ring. |

| H-1 (Hydroxymethyl) | ~ 3.4 - 3.7 | Multiplet (m) | Diastereotopic protons of the new CH₂OH group. |

| -NH₂, -OH (Phenolic & Alcholic) | Variable | Broad Singlet (br s) | Exchangeable protons; position and intensity are solvent and concentration dependent. |

Expertise & Causality:

-

Disappearance of the Carboxyl Proton: l-Tyrosine in its acidic form would show a very broad signal for the -COOH proton, typically >10 ppm. The absence of this signal is the first indication of a successful reduction.

-

Appearance of H-1 Protons: The most critical change is the emergence of signals for the new methylene protons (-CH₂OH) adjacent to the chiral center (H-2). These protons are diastereotopic and will appear as a complex multiplet, likely an AB quartet further split by coupling to the H-2 proton, in the range of 3.4-3.7 ppm. This confirms the formation of the primary alcohol.

-

Upfield Shift of H-2: The α-proton (H-2) in l-Tyrosinol is expected to shift upfield compared to its position in l-Tyrosine (~4.0 ppm). This is because the electron-withdrawing effect of the carboxylic acid is replaced by the less deshielding alcohol group.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a definitive count of the unique carbon atoms in the molecule. The conversion of the carboxyl group to a hydroxymethyl group results in a highly diagnostic shift in the spectrum.

Expected ¹³C NMR Spectral Data for l-Tyrosinol:

| Assignment | Expected Chemical Shift (δ) ppm | Notes |

| C-4' (Phenolic) | ~ 155 - 157 | Carbon bearing the -OH group. |

| C-2', C-6' (Aromatic) | ~ 130 - 132 | Protons ortho to the CH₂ group. |

| C-1' (Aromatic) | ~ 128 - 130 | Quaternary carbon attached to the aliphatic chain. |

| C-3', C-5' (Aromatic) | ~ 115 - 117 | Protons meta to the CH₂ group. |

| C-1 (Hydroxymethyl) | ~ 64 - 67 | Key Signal: Appearance of the new -CH₂OH carbon. |

| C-2 (α-carbon) | ~ 56 - 59 | Carbon bearing the -NH₂ group. |

| C-3 (β-carbon) | ~ 38 - 41 | Carbon adjacent to the aromatic ring. |

Expertise & Causality:

-

Disappearance of the C=O Signal: The key piece of evidence for a complete reaction is the disappearance of the carboxylic acid carbonyl signal, which is typically found far downfield (~173-177 ppm) in the spectrum of l-Tyrosine.

-

Appearance of the C-1 Signal: Concurrently, a new signal appears in the aliphatic region, typically between 64 and 67 ppm. This signal is characteristic of a primary alcohol carbon (-CH₂OH) and is unambiguous proof of the successful reduction.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is a rapid and effective method for confirming the presence and absence of key functional groups. The comparison between the IR spectra of l-Tyrosine and l-Tyrosinol is stark and illustrative of the chemical transformation.

Expected IR Absorption Bands for l-Tyrosinol:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Interpretation |

| 3200 - 3500 | Strong, Broad | O-H (Alcohol & Phenol) & N-H Stretch | Overlapping bands for the hydroxyl and amine groups. The broadness is due to hydrogen bonding. |

| 3000 - 3100 | Medium | Aromatic C-H Stretch | Characteristic of the benzene ring. |

| 2850 - 2960 | Medium | Aliphatic C-H Stretch | From the -CH₂- and -CH- groups. |

| ~1600, ~1515 | Strong | C=C Aromatic Ring Stretch | Confirms the presence of the benzene ring. |

| ~1450 | Medium | C-H Bend | Aliphatic bending vibrations. |

| 1230 - 1260 | Strong | Phenolic C-O Stretch | A strong band confirming the phenol group. |

| 1020 - 1080 | Strong | Aliphatic C-O Stretch | Key Signal: Confirms the new primary alcohol C-O bond. |

Trustworthiness & Self-Validation: The IR spectrum provides a self-validating system for confirming the synthesis of l-Tyrosinol.

-

Validation (Absence): The spectrum must be free of the strong, characteristic C=O stretching band of a carboxylic acid, which would be present in the starting material, l-Tyrosine, around 1700-1740 cm⁻¹.

-

Validation (Presence): The spectrum must show a new, strong C-O stretching band for the primary alcohol around 1050 cm⁻¹. This, combined with the broad O-H band and the absence of the C=O band, provides conclusive evidence of the desired functional group transformation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of l-Tyrosinol and offers structural information through its fragmentation pattern. Electron Ionization (EI) is a common technique for this analysis.

Expected Mass Spectrometry Data for l-Tyrosinol:

-

Molecular Formula: C₉H₁₃NO₂

-

Molecular Weight: 167.21 g/mol

-

Nominal Mass: 167

Expected Fragmentation Pattern (EI-MS):

The fragmentation of l-Tyrosinol is dictated by its functional groups. The most likely fragmentation pathways include:

-

Benzylic Cleavage: The bond between the α-carbon (C-2) and β-carbon (C-3) is weak. Cleavage at this position is highly favorable and results in the formation of a resonance-stabilized hydroxy-tropylium ion.

-

m/z 107: This is expected to be the base peak in the spectrum, arising from the [HOC₆H₄CH₂]⁺ fragment. Its high intensity is a hallmark of tyrosine and its derivatives.

-

-

Loss of Hydroxymethyl Group: Cleavage of the C1-C2 bond can lead to the loss of the •CH₂OH radical (mass 31).

-

m/z 136: [M - 31]⁺

-

-

Alpha-Cleavage (Amine): Cleavage of the bond adjacent to the nitrogen atom is also a common pathway for amines. This would result in a fragment from the loss of the benzyl group.

-

m/z 60: [CH(NH₂)=CHOH]⁺

-

Expertise & Causality: Unlike l-Tyrosine, which shows a characteristic loss of the carboxyl group ([M - 45]⁺), l-Tyrosinol's fragmentation is dominated by pathways characteristic of a benzyl alcohol and an amino alcohol. The presence of a strong peak at m/z 107 and the absence of a significant peak corresponding to [M - 45]⁺ strongly supports the l-Tyrosinol structure.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

FT-IR Spectroscopy Protocol

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Conclusion

The structural characterization of l-Tyrosinol is a clear and logical process rooted in the fundamental principles of spectroscopy. By understanding the expected spectral changes resulting from the reduction of l-Tyrosine's carboxylic acid to a primary alcohol, a researcher can unambiguously confirm the identity and purity of the synthesized product. The key diagnostic markers—the appearance of the -CH₂OH signals in ¹H and ¹³C NMR, the emergence of the aliphatic C-O stretch in IR, and the characteristic fragmentation pattern in MS—form a robust, self-validating web of evidence. This guide provides the foundational knowledge and practical protocols necessary for any scientist working with this important chiral building block.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Human Metabolome Database (HMDB). HMDB is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. [Link]

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

L-Tyrosinol: A Strategic Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

L-Tyrosinol, a chiral amino alcohol derived from the natural amino acid L-tyrosine, represents a cornerstone in the edifice of modern asymmetric synthesis. Its trifunctional nature—comprising a primary amine, a primary alcohol, and a phenolic side chain, all anchored to a defined stereocenter—makes it an exceptionally versatile and valuable chiral pool starting material.[1][2] This guide provides a senior application scientist’s perspective on the strategic utilization of L-Tyrosinol, moving beyond simple reaction schemes to elucidate the causal relationships behind synthetic choices. We will explore its synthesis, orthogonal protection strategies, and its pivotal role in the construction of high-value chiral auxiliaries and ligands that are indispensable in pharmaceutical and fine chemical manufacturing.

The Intrinsic Value of L-Tyrosinol: A Structural Perspective

The utility of a chiral building block is defined by its structural attributes and the synthetic opportunities they afford. L-Tyrosinol is distinguished by three key features originating from its parent amino acid, L-tyrosine:

-

Inherent Chirality: The (S)-configuration at the C2 position is economically sourced from the chiral pool, providing a reliable stereochemical foundation for subsequent transformations. This obviates the need for costly asymmetric synthesis or resolution steps for this core stereocenter.

-

1,2-Amino Alcohol Moiety: This vicinal relationship between the amine and alcohol is the cornerstone of its utility, serving as a direct precursor to the ubiquitous oxazoline and oxazolidinone ring systems.[3][4] These heterocycles are privileged structures in chiral ligands and auxiliaries.

-

Functionalizable Phenolic Side Chain: The p-hydroxybenzyl group is not merely a sterically demanding substituent; it is a functional handle. It can be alkylated to modulate steric and electronic properties, used as an attachment point for solid-phase synthesis, or exploited for its electronic influence on catalytic processes.[5]

The strategic challenge and opportunity in L-Tyrosinol chemistry lie in the selective manipulation of its three distinct functional groups. This necessitates a robust understanding of orthogonal protecting group strategies.

Synthesis and Protection: Setting the Stage for Selectivity

L-Tyrosinol is most commonly prepared by the reduction of its parent amino acid, L-tyrosine. To prevent unwanted side reactions, the amine and/or carboxylic acid must be protected prior to reduction. One-pot strategies involving N-protection followed by reduction are often employed for efficiency.[6]

Typical Synthetic Workflow: L-Tyrosine to N-Protected L-Tyrosinol

The following workflow illustrates a common and reliable sequence for accessing N-Boc-L-Tyrosinol, a versatile intermediate.

Caption: General workflow for the synthesis of N-Boc-L-Tyrosinol from L-Tyrosine.

Orthogonal Protecting Group Strategies

The true synthetic power of L-Tyrosinol is unlocked through the differential protection of its three functional groups. An orthogonal strategy allows for the selective deprotection and reaction of one site while the others remain inert.

| Functional Group | Protecting Group | Abbreviation | Typical Deprotection Conditions |

| Amine (-NH2) | tert-Butoxycarbonyl | Boc | Strong Acid (TFA, HCl) |

| Benzyloxycarbonyl | Cbz (or Z) | Hydrogenolysis (H2, Pd/C) | |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (Piperidine) | |

| Phenolic Hydroxyl (-OH) | Benzyl | Bn | Hydrogenolysis (H2, Pd/C) |

| tert-Butyldimethylsilyl | TBDMS | Fluoride Source (TBAF) | |

| Methoxyethoxymethyl | MEM | Lewis/Protic Acid (TiCl4, TFA) | |

| Primary Alcohol (-CH2OH) | tert-Butyldimethylsilyl | TBDMS | Fluoride Source (TBAF), Mild Acid |

| Trityl | Trt | Mild Acid (TFA, AcOH) |

Causality in Protection: The choice of protecting groups is dictated by the planned synthetic route. For instance, if a subsequent step involves a strong base, an acid-labile Boc group for the amine is appropriate. If catalytic hydrogenation is planned to remove a Cbz group, the phenolic hydroxyl should not be protected with a benzyl ether, as both would be cleaved simultaneously. An example of an orthogonally protected scheme is shown below.

Caption: Orthogonal protection allows selective deprotection of each functional group.

Application I: Synthesis of Chiral Oxazolidinone Auxiliaries

One of the most powerful applications of L-Tyrosinol is its conversion into chiral oxazolidinone auxiliaries, popularized by David A. Evans.[7] These auxiliaries control the stereochemistry of enolate reactions, such as alkylations and aldol additions, with exceptional predictability and efficiency. The 1,2-amino alcohol of L-Tyrosinol is perfectly primed for cyclization to form the core oxazolidinone ring.

The resulting (S)-4-(4-hydroxybenzyl)oxazolidin-2-one is a highly effective chiral auxiliary. The benzyl side chain provides a powerful steric directing group, forcing incoming electrophiles to approach the enolate from the less hindered face. Furthermore, the phenolic hydroxyl provides a convenient handle for attachment to solid supports or for further functionalization.[5]

Experimental Protocol: Microwave-Assisted Synthesis of (S)-4-(4-hydroxybenzyl)oxazolidin-2-one

This protocol is adapted from literature procedures that utilize microwave activation for rapid and high-yielding synthesis.[5]

Reaction Scheme:

Caption: Cyclization of L-Tyrosinol to form the corresponding oxazolidinone auxiliary.

Procedure:

-

Setup: To a 10 mL microwave process vial equipped with a magnetic stir bar, add L-Tyrosinol (1.0 eq).

-

Reagent Addition: Add anhydrous toluene (approx. 0.2 M concentration) and triethylamine (TEA, 2.2 eq).

-

Cyclizing Agent: In a separate flask, dissolve triphosgene (BTC, 0.4 eq) in anhydrous toluene. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle only in a well-ventilated fume hood.

-

Reaction: Slowly add the triphosgene solution to the stirred L-Tyrosinol suspension at 0 °C.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at a suitable temperature (e.g., 100-120 °C) for 5-10 minutes. Monitor pressure to ensure it remains within safe limits.

-

Workup: After cooling, quench the reaction mixture with saturated aqueous NH4Cl. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure oxazolidinone as a white solid.

Self-Validation: The protocol's success is validated by spectroscopic data (¹H and ¹³C NMR) consistent with the known literature values for the product and a sharp melting point.[5] The optical rotation confirms the retention of stereochemical integrity.

Application II: Synthesis of Chiral Ligands for Asymmetric Catalysis

L-Tyrosinol is a premier precursor for a vast array of chiral ligands used in transition-metal-catalyzed asymmetric reactions.[8][] Its 1,2-amino alcohol structure is readily converted into an oxazoline ring, a key coordinating element in many "privileged" ligand families.[3][10]

Bis(oxazoline) "BOX" and Pyridine-bis(oxazoline) "PyBox" Ligands

Ligands such as BOX and PyBox, when complexed with metals like copper, palladium, or ruthenium, form powerful catalysts for reactions including cyclopropanation, Diels-Alder reactions, and allylic alkylations.[10] The L-Tyrosinol-derived benzyl group at the 4-position of the oxazoline ring projects into the catalytic pocket, creating a well-defined chiral environment that effectively shields one face of the coordinated substrate, leading to high enantioselectivity.

General Synthetic Workflow for a C2-Symmetric BOX Ligand

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds [comptes-rendus.academie-sciences.fr]

- 3. diva-portal.org [diva-portal.org]

- 4. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. nbinno.com [nbinno.com]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis [researchrepository.ucd.ie]

- 10. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Synthesis of L-Tyrosinol from L-Tyrosine

For: Researchers, scientists, and drug development professionals.

Abstract

L-Tyrosinol, a chiral amino alcohol, serves as a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules. Its structure, derived from the naturally occurring amino acid L-tyrosine, provides a key scaffold for introducing both hydroxyl and amino functionalities with a defined stereochemistry. This document provides a comprehensive guide to the synthesis of L-Tyrosinol from L-tyrosine via chemical reduction. We will delve into the underlying chemical principles, present a detailed, field-proven protocol using Lithium Aluminium Hydride (LiAlH₄), and outline the necessary safety precautions and product characterization techniques. The causality behind experimental choices is explained to empower researchers with a deeper understanding of the process.

Introduction and Scientific Rationale

The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. In the context of amino acids, this reduction yields amino alcohols, which are crucial chiral synthons. L-Tyrosinol is of particular interest due to the presence of a phenol group, which can be further functionalized. The direct reduction of the carboxylic acid moiety of L-tyrosine presents a challenge due to the presence of the amine and phenolic hydroxyl groups, which are also reactive.

The choice of reducing agent is therefore critical. Powerful hydride reagents are required to reduce the relatively unreactive carboxylate group. Lithium Aluminium Hydride (LiAlH₄) is a potent and widely used reducing agent capable of this transformation.[1][2][3][4] An alternative, often considered safer, is the Borane-Tetrahydrofuran complex (BH₃-THF), which also effectively reduces carboxylic acids.[1][5][6][7] This protocol will focus on the LiAlH₄ method, as it is a well-established and efficient procedure for this specific conversion on a laboratory scale.[8][9]

The underlying principle of the LiAlH₄ reduction involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the carboxylic acid. An initial acid-base reaction between the acidic protons of L-tyrosine (from the carboxylic acid, phenol, and protonated amine) and the hydride will occur first, liberating hydrogen gas.[6] This necessitates the use of an excess of the reducing agent.

Reaction Mechanism and Workflow

The reduction of L-Tyrosine with LiAlH₄ proceeds through several steps. Initially, the acidic protons of L-tyrosine react with LiAlH₄ to form hydrogen gas and a complex aluminum salt. Subsequent hydride additions to the carboxylate group, followed by an aqueous workup, yield the final L-Tyrosinol product.

Visualizing the Experimental Workflow

The following diagram outlines the key stages of the synthesis process, from the starting material to the purified product.

Caption: High-level workflow for the synthesis of L-Tyrosinol.

Detailed Experimental Protocol: LiAlH₄ Reduction

This protocol is adapted from established procedures for the reduction of amino acids.[8]

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| L-Tyrosine | ≥98% | Sigma-Aldrich, etc. | Dry thoroughly before use. |

| Lithium Aluminium Hydride (LiAlH₄) | Powder or granules | Sigma-Aldrich, etc. | Handle with extreme care under inert atmosphere. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich, etc. | Use freshly distilled from sodium/benzophenone. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific, etc. | For drying organic layers. |

| Ethyl Acetate | ACS Grade | Fisher Scientific, etc. | For extraction and recrystallization. |

| Deionized Water | High Purity | - | For workup. |

| Rochelle's Salt (Potassium sodium tartrate) | Reagent Grade | Fisher Scientific, etc. | For quenching the reaction. |

| Hydrochloric Acid (HCl) | Concentrated | Fisher Scientific, etc. | For pH adjustment. |

| Sodium Hydroxide (NaOH) | Pellets | Fisher Scientific, etc. | For pH adjustment. |

3.2. Safety Precautions

Lithium Aluminium Hydride is a highly reactive and pyrophoric substance that reacts violently with water and protic solvents, releasing flammable hydrogen gas.[10][11][12][13]

-

Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety glasses, and impervious gloves.[10][11]

-

Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon), preferably in a fume hood or glove box.[10]

-

Quenching: Exercise extreme caution during the quenching process. Add quenching agents slowly and ensure adequate cooling.

-

Fire Safety: Keep a Class D fire extinguisher (for combustible metals) and a container of dry sand readily accessible. DO NOT use water or carbon dioxide extinguishers on a LiAlH₄ fire.[10][14]

-

Waste Disposal: Dispose of LiAlH₄ waste and residues according to institutional safety guidelines. Quench any unreacted LiAlH₄ before disposal.[10]

3.3. Step-by-Step Procedure

-

Preparation:

-

Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen.

-

Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

-

-

Reaction Setup:

-

In the reaction flask, carefully suspend Lithium Aluminium Hydride (e.g., 1.26 mol equivalent) in anhydrous THF (e.g., 1200 mL).[8]

-

In a separate flask, prepare a suspension of L-Tyrosine (e.g., 1 mol equivalent) in anhydrous THF. Note: L-Tyrosine has poor solubility in THF.

-

-

Reduction Reaction:

-

Cool the LiAlH₄ suspension to 0 °C using an ice bath.

-

Slowly add the L-Tyrosine suspension to the LiAlH₄ suspension via the dropping funnel over a period of 1-2 hours with vigorous stirring. Vigorous hydrogen evolution will be observed.

-

After the addition is complete, slowly bring the reaction mixture to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

-

Workup and Quenching:

-

Cool the reaction mixture back down to 0 °C in an ice bath.

-

Caution: The following steps are highly exothermic and produce hydrogen gas. Perform slowly and carefully.

-

Sequentially and dropwise, add:

-

'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).

-

'x' mL of 15% aqueous NaOH solution.

-

'3x' mL of water.

-

-

Alternatively, a saturated aqueous solution of Rochelle's salt can be added slowly until the grey precipitate turns into a white, granular solid, which is easier to filter.

-

Stir the resulting mixture at room temperature for 1 hour.

-

-

Extraction and Isolation:

-

Filter the white precipitate (aluminum salts) through a pad of Celite and wash the filter cake thoroughly with THF and then ethyl acetate.

-

Combine the filtrate and the washings.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude L-Tyrosinol.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or water. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form crystals.

-

Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

-

Product Characterization

To confirm the identity and purity of the synthesized L-Tyrosinol, a combination of spectroscopic techniques should be employed.

Logical Flow of Characterization

Caption: Workflow for the structural and purity validation of L-Tyrosinol.

Expected Analytical Data:

-

¹H NMR (DMSO-d₆): Expect signals corresponding to the aromatic protons, the benzylic protons, the methine proton adjacent to the amine, and the methylene protons of the primary alcohol. The disappearance of the carboxylic acid proton signal is a key indicator of a successful reaction.

-

¹³C NMR (DMSO-d₆): The spectrum should show the disappearance of the carboxyl carbon signal (typically ~170-180 ppm) and the appearance of a signal for the hydroxymethyl carbon (typically ~60-70 ppm).[15]

-

IR Spectroscopy (KBr pellet or ATR): Key stretches to observe include a broad O-H stretch (from both the alcohol and phenol, ~3200-3600 cm⁻¹), N-H stretches (~3300-3400 cm⁻¹), and the absence of the strong C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹).[15]

-

Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ should be observed at m/z corresponding to the molecular weight of L-Tyrosinol (C₉H₁₃NO₂ = 167.21 g/mol ). A common fragment would be the loss of water or the CH₂OH group.[16]

-

Melting Point: The purified L-Tyrosinol should have a sharp melting point consistent with literature values (approx. 161-165 °C for the hydrochloride salt).

Troubleshooting and Field-Proven Insights

-

Low Yield:

-

Cause: Incomplete reaction or loss during workup.

-

Solution: Ensure all reagents are completely anhydrous. Increase reflux time if TLC indicates the presence of starting material. Be meticulous during the extraction and filtration steps to minimize mechanical losses.

-

-

Oily Product Instead of Solid:

-

Cause: Impurities present.

-

Solution: Attempt to triturate the oil with a non-polar solvent like hexane to induce crystallization. If that fails, purification by column chromatography (silica gel, using a polar eluent like dichloromethane/methanol) may be necessary.

-

-

Difficult Filtration during Workup:

-

Cause: Gelatinous aluminum salt precipitate.

-

Solution: Using Rochelle's salt for the workup often produces a more granular and easily filterable precipitate compared to the sequential water/NaOH addition. Stirring for an extended period after quenching can also improve filterability.

-

Conclusion

The reduction of L-Tyrosine to L-Tyrosinol using Lithium Aluminium Hydride is a robust and effective method for laboratory-scale synthesis. By understanding the reaction mechanism, adhering strictly to safety protocols, and employing proper purification and characterization techniques, researchers can reliably produce this valuable chiral building block for further applications in drug discovery and chemical synthesis.

References

-

Organic Chemistry Portal. (n.d.). Reduction of Carboxylic Acids to Alcohols. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Lithium Aluminium Hydride. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Reactions of Carboxylic Acids - An Overview. Retrieved from [Link]

-

Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]

-

IITian Explains. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer. YouTube. Retrieved from [Link]

-

State of New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Lithium Aluminum Hydride. Retrieved from [Link]

-

Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (1990). Reduction of α-Amino Acids: L-Valinol. Organic Syntheses, 63, 136. doi:10.15227/orgsyn.063.0136. Retrieved from [Link]

- Google Patents. (n.d.). US5744611A - Process for the reduction of amino acids and the derivatives thereof.

-

Ruan, L., et al. (2022). Efficient synthesis of tyrosol from L-tyrosine via heterologous Ehrlich pathway in Escherichia coli. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Joondan, N., et al. (2018). L-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Comptes Rendus Chimie. Retrieved from [Link]

-

BYJU'S. (n.d.). Lithium Aluminium Hydride (LiAlH4). Retrieved from [Link]

-

Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

-

Jung, M. E., & Rohloff, J. C. (1985). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 50(24), 4909–4914. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information_OBC_rev1. Retrieved from [Link]

- Google Patents. (n.d.). CN112920086A - Preparation method of L-tyrosine derivative.

-

Harding, C. O., et al. (2017). Pharmacologic inhibition of L-tyrosine degradation ameliorates cerebral dopamine deficiency in murine phenylketonuria (PKU). PLoS ONE, 12(10), e0186038. Retrieved from [Link]

-

Xu, L., et al. (2020). A new method to recover L-tyrosine from E. coli fermentation broth. Biotechnology Reports, 28, e00547. Retrieved from [Link]

-

Slominski, A. T., et al. (2012). L-tyrosine and L-DOPA as hormone-like regulators of melanocytes functions. Pigment Cell & Melanoma Research, 25(1), 14-27. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Tyrosine Metabolism. PubChem Pathway. Retrieved from [Link]

-

Wikipedia. (n.d.). Tyrosine. Retrieved from [Link]

- Google Patents. (n.d.). US2661371A - Purification of tyrosine.

-

Fuentes-Lemus, E., et al. (2022). Oxidation of tyrosine: antioxidant mechanism of L-DOPA disclosed. Antioxidants, 11(3), 522. Retrieved from [Link]

-

Grzybek, M., et al. (2016). Tyrosine alkyl esters as prodrug: The structure and intermolecular interactions of L-tyrosine methyl ester compared to L-tyrosine and its ethyl and n-butyl esters. Journal of Molecular Structure, 1120, 18-26. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of L-tyrosine hydrochloride crystalline powder. Retrieved from [Link]

-

ResearchGate. (n.d.). The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. Retrieved from [Link]

-

ResearchGate. (n.d.). 14.1 T 17 O MAS NMR spectra of (a) L-tyrosine⋅HCl.... Retrieved from [Link]

-

PubMed. (2024). From tyrosine to hydroxytyrosol: a pathway involving biologically active compounds and their determination in wines by ultra performance liquid chromatography with mass spectrometry. Retrieved from [Link]

Sources

- 1. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Khan Academy [khanacademy.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US5744611A - Process for the reduction of amino acids and the derivatives thereof - Google Patents [patents.google.com]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. westliberty.edu [westliberty.edu]

- 12. fishersci.com [fishersci.com]

- 13. oxfordlabchem.com [oxfordlabchem.com]

- 14. nj.gov [nj.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols: L-Tyrosinol in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: L-Tyrosinol as a Privileged Chiral Scaffold

L-Tyrosinol, a chiral amino alcohol readily derived from the naturally abundant amino acid L-tyrosine, represents a powerful and versatile scaffold for the development of chiral ligands and catalysts for asymmetric synthesis. Its inherent stereochemistry, coupled with the presence of three distinct functional groups—a primary amine, a primary alcohol, and a phenol side chain—provides a rich platform for modular ligand design. This adaptability allows for the fine-tuning of steric and electronic properties, making L-tyrosinol-derived catalysts highly effective in a range of stereoselective transformations that are critical in the synthesis of enantiomerically pure pharmaceuticals and complex molecules.

The strategic advantage of employing L-tyrosinol lies in its rigid backbone, which effectively translates the stereochemical information from its single chiral center to the catalytic active site. This guide provides an in-depth exploration of the synthesis of L-tyrosinol-derived ligands and their application in three key asymmetric catalytic reactions: the enantioselective reduction of prochiral ketones, the asymmetric addition of diethylzinc to aldehydes, and the palladium-catalyzed asymmetric allylic alkylation. The protocols detailed herein are designed to be robust and reproducible, offering both foundational methodologies and insights into the causality behind experimental choices.

Part 1: Synthesis of L-Tyrosinol-Derived Chiral Ligands

The versatility of L-tyrosinol allows for its conversion into a variety of ligand classes. Two of the most prominent are oxazaborolidines (for Corey-Bakshi-Shibata reductions) and phosphino-oxazolines (PHOX ligands).

Synthesis of an L-Tyrosinol-Derived Oxazaborolidine Precursor

Oxazaborolidine catalysts, famously utilized in the Corey-Bakshi-Shibata (CBS) reduction, are readily prepared from chiral β-amino alcohols.[1][2] The following protocol outlines the synthesis of the amino alcohol precursor from L-tyrosinol, which can then be used in situ to generate the active catalyst.

Experimental Protocol: Synthesis of (S)-α,α-Diphenyl-β-(4-hydroxybenzyl)aminoethanol

-

Materials: L-Tyrosinol, benzophenone, methanol, sodium borohydride, diethyl ether, hydrochloric acid, sodium bicarbonate, magnesium sulfate, rotary evaporator, standard glassware.

-

Procedure: a. In a round-bottom flask, dissolve L-tyrosinol (1 equivalent) and benzophenone (1.1 equivalents) in methanol. b. Cool the solution to 0 °C in an ice bath. c. Slowly add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0 °C. d. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. e. Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases. f. Concentrate the mixture in vacuo to remove the methanol. g. Add diethyl ether and a saturated aqueous solution of sodium bicarbonate to the residue. h. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. i. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. j. Concentrate the filtrate under reduced pressure to yield the crude product. k. Purify the crude product by column chromatography on silica gel to afford the desired (S)-α,α-diphenyl-β-(4-hydroxybenzyl)aminoethanol.

Synthesis of an L-Tyrosinol-Derived Phosphino-oxazoline (PHOX) Ligand

Phosphino-oxazoline (PHOX) ligands are a highly successful class of P,N-chelating ligands used in a multitude of asymmetric catalytic reactions, particularly in palladium-catalyzed allylic substitutions.[3][4] The synthesis is modular, allowing for variations in both the oxazoline and the phosphine moieties.

Experimental Protocol: Synthesis of (S)-4-(4-Methoxybenzyl)-2-(2-(diphenylphosphino)phenyl)oxazoline

This protocol involves a multi-step synthesis, starting with the protection of the phenolic hydroxyl group of L-tyrosinol, followed by oxazoline formation and subsequent phosphine introduction.

-

Step 1: O-Methylation of L-Tyrosinol a. To a solution of L-tyrosinol (1 equivalent) in a suitable solvent (e.g., acetone), add potassium carbonate (2.5 equivalents). b. Add dimethyl sulfate (1.2 equivalents) dropwise at room temperature. c. Stir the reaction mixture at room temperature for 24 hours. d. Filter the reaction mixture and concentrate the filtrate. e. Purify the residue by column chromatography to yield O-methyl-L-tyrosinol.

-

Step 2: Oxazoline Formation a. To a solution of O-methyl-L-tyrosinol (1 equivalent) in a suitable solvent (e.g., chlorobenzene), add 2-cyanobenzonitrile (1.1 equivalents) and a catalytic amount of zinc chloride (0.1 equivalents). b. Heat the mixture to reflux for 24 hours. c. Cool the reaction mixture to room temperature and purify by column chromatography to afford the corresponding oxazoline.

-

Step 3: Introduction of the Diphenylphosphine Moiety a. To a solution of the oxazoline from Step 2 (1 equivalent) in dry THF under an inert atmosphere, add n-butyllithium (1.1 equivalents) at -78 °C. b. Stir the reaction mixture at -78 °C for 1 hour. c. Add chlorodiphenylphosphine (1.2 equivalents) dropwise at -78 °C. d. Allow the reaction to warm to room temperature and stir for 12 hours. e. Quench the reaction with a saturated aqueous solution of ammonium chloride. f. Extract the product with diethyl ether, dry the combined organic layers over magnesium sulfate, and concentrate in vacuo. g. Purify the crude product by column chromatography to yield the final PHOX ligand.

Part 2: Applications in Asymmetric Catalysis

The true utility of L-tyrosinol-derived ligands is demonstrated in their ability to induce high levels of stereoselectivity in a variety of chemical transformations.

Enantioselective Reduction of Prochiral Ketones

The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of asymmetric synthesis, providing a reliable method for the reduction of prochiral ketones to chiral secondary alcohols with high enantioselectivity.[1][5] The active catalyst is an oxazaborolidine, which can be generated in situ from a chiral amino alcohol, such as the one derived from L-tyrosinol.

Workflow for L-Tyrosinol-Derived CBS Reduction

Caption: Workflow for the in situ generation of the L-tyrosinol-derived CBS catalyst and subsequent ketone reduction.

Experimental Protocol: Asymmetric Reduction of Acetophenone

-

Materials: L-Tyrosinol-derived amino alcohol (from section 1.1), borane-tetrahydrofuran complex (1 M solution in THF), acetophenone, anhydrous tetrahydrofuran (THF), methanol, 1 M hydrochloric acid, diethyl ether, saturated sodium bicarbonate solution, magnesium sulfate.

-